(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-beta-cyano-L-alanine, also known as 3-Cyano-N-Fmoc-L-alanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is primarily used in the field of proteomics and solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group protects the amino group of the alanine, preventing it from reacting prematurely during the synthesis process . This protection is temporary and is removed with a base such as pyridine .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed, allowing the amino group of the alanine to react and form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .
Result of Action
The primary result of the action of Fmoc-beta-cyano-L-alanine is the successful synthesis of peptides . By protecting the amino group of alanine, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of Fmoc-beta-cyano-L-alanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the removal of the Fmoc group requires a basic environment .
Biochemical Analysis
Biochemical Properties
The role of Fmoc-beta-cyano-L-alanine in biochemical reactions is primarily as a building block in the preparation of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the Fmoc group, which is typically removed with a base such as pyridine .
Molecular Mechanism
The molecular mechanism of Fmoc-beta-cyano-L-alanine primarily involves its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, which is an orthogonal de-protection strategy to the acid labile Boc group . This allows for the incorporation of the alanine derivative into the growing peptide chain.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature, with a long shelf-life . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Properties
IUPAC Name |
(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOTHAUCCEZLI-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561247 |
Source
|
Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127273-06-7 |
Source
|
Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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